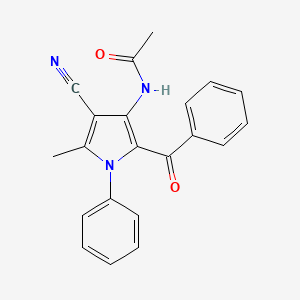

N-(2-benzoyl-4-cyano-5-methyl-1-phenyl-1H-pyrrol-3-yl)acetamide

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves complex reactions that tailor the chemical structure for specific properties and functions. For instance, compounds with structural similarity have been synthesized through various methods, focusing on the precise arrangement of functional groups to achieve desired outcomes, such as selective biological activities or specific chemical reactivities (Dawood, Alsenoussi, & Ibrahim, 2011).

Molecular Structure Analysis

The molecular structure of compounds related to N-(2-Benzoyl-4-cyano-5-methyl-1-phenyl-1H-pyrrol-3-yl)acetamide is critical in determining their physical and chemical properties. X-ray crystallography and spectroscopic methods, including FT-IR, NMR, and Mass spectroscopy, are commonly used to elucidate the molecular geometry, electronic structure, and intermolecular interactions. Studies on similar compounds have highlighted the importance of structural features, such as the arrangement of the amide group and the substitution pattern on the phenyl rings, in dictating the compounds' reactivity and stability (Marinova, Nikolova, Dołęga, & Ahmedova, 2022).

Chemical Reactions and Properties

The reactivity of N-(2-Benzoyl-4-cyano-5-methyl-1-phenyl-1H-pyrrol-3-yl)acetamide and related compounds is influenced by their functional groups. For example, the presence of cyano, amide, and benzoyl groups can lead to various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations, enabling the synthesis of a wide range of heterocyclic compounds. Such reactivity patterns are useful in designing synthetic pathways for new derivatives with potential applications in medicinal chemistry and materials science (Khalil, Sayed, & Raslan, 2012).

Physical Properties Analysis

The physical properties of N-(2-Benzoyl-4-cyano-5-methyl-1-phenyl-1H-pyrrol-3-yl)acetamide, such as solubility, melting point, and stability, are crucial for its handling and application in various fields. These properties are often determined through systematic studies involving thermal analysis, solubility tests, and evaluation of stability under different conditions. Similar compounds have been investigated for their thermal and oxidative stability, providing insights into their suitability for use in high-temperature applications or in environments prone to oxidative stress (Marinović‐Cincović, Babić, Džunuzović, Popov-Pergal, & Rančić, 2007).

Chemical Properties Analysis

The chemical properties of N-(2-Benzoyl-4-cyano-5-methyl-1-phenyl-1H-pyrrol-3-yl)acetamide, including acidity/basicity (pKa), reactivity towards various reagents, and the ability to undergo specific chemical transformations, are fundamental aspects that influence its application potential. The determination of pKa values and the study of reaction mechanisms provide valuable information for the development of new compounds with optimized performance for desired applications (Duran & Canbaz, 2013).

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

The research explores the photochemical and thermochemical properties of benzothiazolinone acetamide analogs, demonstrating their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds show good light harvesting efficiency (LHE) and favorable energy levels for electron injection, indicating their applicability in photovoltaic cells. Additionally, their non-linear optical (NLO) activity suggests potential in the development of optical materials. Molecular docking studies with Cyclooxygenase 1 (COX1) reveal insights into ligand-protein interactions, which could be relevant for designing drugs targeting COX1 (Mary et al., 2020).

Synthesis of Novel Derivatives

Another study focuses on the synthesis of new pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyridyl moiety. These compounds were evaluated for their potential applications, which might include biological activities or material science applications, though the specific use cases are not detailed in the abstract (Dawood et al., 2011).

Antifolate and Antitumor Agents

The design and synthesis of a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) as an antitumor agent highlight the application of such compounds in cancer therapy. This research demonstrates the critical role of specific chemical modifications in enhancing the efficacy of antifolate drugs against various cancer cell lines, suggesting the potential of related compounds in chemotherapeutic applications (Gangjee et al., 2000).

properties

IUPAC Name |

N-(2-benzoyl-4-cyano-5-methyl-1-phenylpyrrol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c1-14-18(13-22)19(23-15(2)25)20(21(26)16-9-5-3-6-10-16)24(14)17-11-7-4-8-12-17/h3-12H,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGCLGZQAGEFEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)NC(=O)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-4-cyano-5-methyl-1-phenylpyrrol-3-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-benzodioxol-5-yl)-4-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4631244.png)

![2,3-dichloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4631246.png)

![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4631253.png)

![methyl 3-(2-chloro-4-fluorobenzyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4631262.png)

![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B4631268.png)

![5-methyl-N-[3-(4-morpholinyl)propyl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4631284.png)

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4631295.png)

![1-(allylthio)-4-phenyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4631302.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B4631307.png)

![N-(2,4-difluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]propanamide](/img/structure/B4631320.png)

![1-methyl-5-({[5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4631329.png)